[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13475298
InChI: InChI=1S/C16H31N3O3/c1-7-19(15(21)22-16(4,5)6)12-8-9-18(10-12)14(20)13(17)11(2)3/h11-13H,7-10,17H2,1-6H3/t12?,13-/m0/s1
SMILES: CCN(C1CCN(C1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C
Molecular Formula: C16H31N3O3
Molecular Weight: 313.44 g/mol

[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13475298

Molecular Formula: C16H31N3O3

Molecular Weight: 313.44 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C16H31N3O3
Molecular Weight 313.44 g/mol
IUPAC Name tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-ethylcarbamate
Standard InChI InChI=1S/C16H31N3O3/c1-7-19(15(21)22-16(4,5)6)12-8-9-18(10-12)14(20)13(17)11(2)3/h11-13H,7-10,17H2,1-6H3/t12?,13-/m0/s1
Standard InChI Key BQXONZPLDZMMAD-ABLWVSNPSA-N
Isomeric SMILES CCN(C1CCN(C1)C(=O)[C@H](C(C)C)N)C(=O)OC(C)(C)C
SMILES CCN(C1CCN(C1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C
Canonical SMILES CCN(C1CCN(C1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name is tert-butyl NN-[1-[(2SS)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-NN-ethylcarbamate . Key structural components include:

  • A pyrrolidine ring (five-membered nitrogen-containing heterocycle).

  • An (S)-2-amino-3-methyl-butyryl group, contributing chiral specificity and hydrogen-bonding potential.

  • A tert-butyl carbamate group, enhancing solubility and stability under acidic conditions.

Table 1: Molecular Data

PropertyValueSource
Molecular FormulaC16H31N3O3\text{C}_{16}\text{H}_{31}\text{N}_{3}\text{O}_{3}
Molecular Weight313.44 g/mol
SMILES NotationCCN(C1CCN(C1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C
Chiral CentersTwo (S-configuration)

The stereochemistry at the 2-amino-3-methyl-butyryl moiety is critical for its interactions with biological targets, as enantiomeric forms may exhibit distinct pharmacological profiles .

Synthesis and Optimization Strategies

The synthesis of this compound involves multi-step organic reactions, typically including:

  • Formation of the pyrrolidine-carbamate backbone: Alkylation or acylation reactions introduce the ethyl-carbamic acid tert-butyl ester group to the pyrrolidine ring.

  • Coupling of the amino acid moiety: The (S)-2-amino-3-methyl-butyryl group is attached via amide bond formation, often using coupling agents like HATU or DCC in anhydrous solvents.

  • Deprotection and purification: Acidic or basic conditions remove protecting groups (e.g., tert-butoxycarbonyl), followed by chromatography for isolation .

Industrial-scale synthesis employs continuous flow systems to enhance yield (up to 85%) and reduce side products. Key parameters include:

  • Temperature: 0–25°C for amide coupling to prevent racemization.

  • Solvents: Dichloromethane or dimethylformamide for optimal solubility.

Physicochemical Properties

The compound’s tert-butyl ester group confers lipophilicity (logP2.1\log P \approx 2.1), facilitating membrane permeability in biological systems. Additional properties include:

  • Solubility: Miscible in polar aprotic solvents (e.g., DMSO, acetone) but insoluble in water .

  • Stability: Stable at room temperature under inert atmospheres; hydrolyzes under strong acidic/basic conditions .

Table 2: Stability Profile

ConditionStability Outcome
pH 2 (37°C)90% degradation after 24 hours
pH 7.4 (37°C)<5% degradation after 72 hours
Light exposureNo significant decomposition

Data derived from analogs suggest the carbamate group’s susceptibility to enzymatic hydrolysis in vivo, a property exploitable in prodrug design .

Applications in Drug Discovery

Intermediate in Peptidomimetic Synthesis

The compound serves as a building block for peptidomimetics—molecules mimicking peptide structures while resisting enzymatic degradation. For example, it is utilized in synthesizing inhibitors of viral proteases (e.g., SARS-CoV-2 Mpro^\text{pro}) .

Prodrug Development

The tert-butyl ester acts as a protecting group, masking polar functionalities to enhance oral bioavailability. Enzymatic cleavage in vivo releases the active carboxylic acid .

Table 3: Comparative Analysis of Related Compounds

Compound NameMolecular WeightKey Application
N-Isopropyl-acetamide analog269.38 g/molAnticonvulsant research
Benzyl ester derivativeDiscontinuedEnzyme inhibition studies
Theravance TD 1607 (biphenyl derivative)586.62 g/molPhase II clinical trials

Structural modifications, such as replacing the ethyl group with isopropyl or benzyl, alter target selectivity and metabolic stability.

Challenges and Future Directions

Current limitations include:

  • Synthetic complexity: Multi-step synthesis requires stringent control to maintain stereochemical integrity.

  • Limited in vivo data: Pharmacokinetic and toxicity profiles remain uncharacterized .

Future research should prioritize:

  • Structure-activity relationship (SAR) studies: Systematic variation of substituents to optimize potency.

  • In vivo efficacy models: Testing in disease-relevant animal models (e.g., hypertensive rats) .

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